2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one typically involves the bromination of 1-(5-bromo-2-methoxyphenyl)propan-1-one. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to an alcohol.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products
Substitution Reactions: Products include derivatives where the bromine atoms are replaced by other functional groups.
Reduction Reactions: The major product is 1-(5-bromo-2-methoxyphenyl)propan-1-ol.
Oxidation Reactions: The major product is 2-bromo-5-bromo-2-methoxybenzoic acid.
Scientific Research Applications
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The bromine atoms and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a different position of the methoxy group.
2-Bromo-1-(4-methylphenyl)propan-1-one: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-4’-methylpropiophenone: Similar structure but with a different substitution pattern on the aromatic ring.
Uniqueness
2-Bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one is unique due to the presence of two bromine atoms and a methoxy group on the aromatic ring. This specific substitution pattern imparts distinct chemical and physical properties, making it valuable for specialized research applications .
Properties
Molecular Formula |
C10H10Br2O2 |
---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
2-bromo-1-(5-bromo-2-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C10H10Br2O2/c1-6(11)10(13)8-5-7(12)3-4-9(8)14-2/h3-6H,1-2H3 |
InChI Key |
HYXOJJYSOGSLNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC(=C1)Br)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.